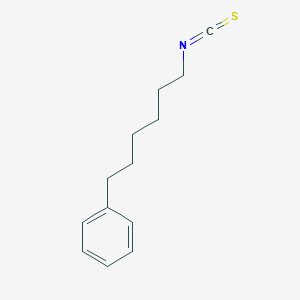

6-Phenylhexyl isothiocyanate

Description

Properties

IUPAC Name |

6-isothiocyanatohexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NS/c15-12-14-11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10H,1-2,4,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNWEQGIPZMBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021146 | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133920-06-6 | |

| Record name | (6-Isothiocyanatohexyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133920-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133920066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenylhexyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCB7WLT5ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 6-Phenylhexyl Isothiocyanate: A Technical Guide for Chemical Researchers

Abstract

6-Phenylhexyl isothiocyanate (PHITC) is a synthetic isothiocyanate that has garnered significant interest in chemopreventive research.[1][2] Its structural similarity to naturally occurring isothiocyanates like phenethyl isothiocyanate (PEITC), found in cruciferous vegetables, underpins its biological activity.[3] This technical guide provides an in-depth exploration of the chemical synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will dissect the prevalent synthetic pathways, elucidate the mechanistic underpinnings of the reactions, and provide a detailed, field-proven experimental protocol.

Introduction: The Chemical Significance of this compound

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. Their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of extensive research.[4] this compound, with its six-carbon alkyl chain separating a phenyl group and the isothiocyanate moiety, represents a synthetic analogue with potent biological activity.[1] The synthesis of this and other isothiocyanates is a critical endeavor for the continued exploration of their therapeutic potential.

Synthetic Pathways: A Strategic Overview

The synthesis of isothiocyanates can be broadly categorized based on the starting material.[4][5] The most common and versatile approach, particularly for compounds like this compound, begins with the corresponding primary amine, 6-phenylhexan-1-amine. This falls under the "Type A" synthesis classification.[5] The core of this strategy involves the reaction of the primary amine with a source of a thiocarbonyl group.

Historically, the highly reactive and toxic thiophosgene (CSCl₂) was a reagent of choice.[6][7] However, due to safety concerns, its use has been largely supplanted by methods involving carbon disulfide (CS₂).[8][9] The carbon disulfide route proceeds through a dithiocarbamate salt intermediate, which is then decomposed to yield the isothiocyanate.[6] This two-step, one-pot approach is widely adopted for its efficiency and the use of less hazardous reagents.

The general reaction scheme is as follows:

Step 1: Formation of the Dithiocarbamate Salt R-NH₂ + CS₂ + Base → [R-NH-C(=S)S]⁻[Base-H]⁺

Step 2: Decomposition of the Dithiocarbamate Salt [R-NH-C(=S)S]⁻[Base-H]⁺ + Reagent → R-N=C=S + Byproducts

A variety of reagents can be employed for the decomposition of the dithiocarbamate salt, each with its own advantages and mechanistic nuances. These include tosyl chloride, iodine, hydrogen peroxide, and various chloroformates.[9][10][11]

Mechanistic Insights and Reagent Selection

The choice of reagents and reaction conditions is paramount for a successful synthesis. The reaction of 6-phenylhexan-1-amine with carbon disulfide in the presence of a base, typically a tertiary amine like triethylamine (Et₃N), leads to the formation of a triethylammonium dithiocarbamate salt.[10] This nucleophilic addition of the amine to carbon disulfide is a rapid and efficient process.

The subsequent decomposition of this salt is the critical step. The use of an electrophilic reagent activates the dithiocarbamate for elimination. For instance, when tosyl chloride (TsCl) is used, it is believed to react with one of the sulfur atoms of the dithiocarbamate, forming a thiono-thiolcarbonate intermediate.[10] This intermediate then undergoes intramolecular cyclization and subsequent fragmentation to yield the isothiocyanate, triethylamine hydrochloride, and other byproducts.

The overall transformation can be visualized as follows:

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of isothiocyanates from primary amines using carbon disulfide and tosyl chloride.[10]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Phenylhexan-1-amine | C₁₂H₁₉N | 177.29 | 5.00 g | 28.2 mmol |

| Carbon Disulfide | CS₂ | 76.13 | 2.58 g (2.04 mL) | 33.8 mmol |

| Triethylamine | (C₂H₅)₃N | 101.19 | 8.56 g (11.8 mL) | 84.6 mmol |

| Tosyl Chloride | CH₃C₆H₄SO₂Cl | 190.65 | 6.45 g | 33.8 mmol |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated aq. NaHCO₃ | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | For chromatography | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For chromatography | - |

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 6-phenylhexan-1-amine (5.00 g, 28.2 mmol) and dichloromethane (100 mL).

-

Formation of Dithiocarbamate Salt: Cool the solution to 0 °C using an ice bath. To this stirred solution, add carbon disulfide (2.04 mL, 33.8 mmol) dropwise over 5 minutes. Following this, add triethylamine (11.8 mL, 84.6 mmol) dropwise over 10 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the triethylammonium dithiocarbamate salt should result in a slightly cloudy or yellowish solution.

-

Decomposition: To the reaction mixture, add a solution of tosyl chloride (6.45 g, 33.8 mmol) in dichloromethane (20 mL) dropwise over 15 minutes while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford this compound as a colorless to pale yellow oil.

Expected Yield and Characterization:

The expected yield for this reaction is typically in the range of 70-85%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The molecular formula of this compound is C₁₃H₁₇NS, and its molecular weight is 219.35 g/mol .[12][13]

Alternative Synthetic Approaches

While the carbon disulfide/tosyl chloride method is robust, other reagents can be used for the decomposition of the dithiocarbamate intermediate.

-

Iodine: Iodine can be used as a mild oxidizing agent to promote the desulfurization of the dithiocarbamate salt.[9]

-

Phenyl Chloroformate: This reagent offers a facile and efficient synthesis of isothiocyanates from amines, particularly through a two-step process for a broader range of substrates.[14]

-

Elemental Sulfur: Recent advances have explored the use of elemental sulfur in the synthesis of isothiocyanates, offering a more environmentally benign approach.[8]

The choice of method will depend on the specific substrate, desired scale, and available resources.

Sources

- 1. Enhancement of experimental colon carcinogenesis by dietary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition and pharmacokinetics of phenethyl isothiocyanate and this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. This compound | C13H17NS - BuyersGuideChem [buyersguidechem.com]

- 13. GSRS [gsrs.ncats.nih.gov]

- 14. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

An In-Depth Technical Guide to 6-Phenylhexyl Isothiocyanate: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylhexyl isothiocyanate (PHITC) is a synthetic organosulfur compound belonging to the isothiocyanate class.[1] Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their potential health benefits, including anticancer properties.[2][3] PHITC, as a synthetic analogue, has garnered significant interest in the scientific community for its potent biological activities, particularly in the realm of cancer research.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, biological activity, and analytical characterization of this compound, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

This compound is characterized by a phenyl group attached to a hexyl chain, which in turn is linked to an isothiocyanate functional group (-N=C=S).[1] This structure imparts a combination of lipophilicity from the phenylhexyl backbone and reactivity from the isothiocyanate moiety.

| Property | Value | Source |

| CAS Number | 133920-06-6 | [4][5] |

| Molecular Formula | C13H17NS | [4][6] |

| Molecular Weight | 219.35 g/mol | [4][6] |

| Appearance | Not explicitly stated for PHITC; related isothiocyanates are often colorless to pale yellow liquids. | [7] |

| Melting Point | 79.32 °C (Predicted) | [4] |

| Boiling Point | 346.07 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Soluble in chloroform. | [4] |

| Purity | Commercially available at >98% purity. | [5] |

Note: The melting and boiling points are predicted values and experimental verification is recommended.

Chemical Properties and Synthesis

Reactivity of the Isothiocyanate Group

The isothiocyanate group is an electrophilic moiety that readily reacts with nucleophiles. This reactivity is central to the biological activity of PHITC, as it allows the molecule to form covalent bonds with cellular macromolecules, particularly proteins. The primary targets for this reaction are the thiol groups of cysteine residues and the amino groups of lysine residues in proteins.[8]

The reaction with these nucleophiles leads to the formation of dithiocarbamates (from thiols) and thioureas (from amines), respectively. This covalent modification can alter the structure and function of the target proteins, thereby modulating their activity within cellular signaling pathways.

Diagram of Isothiocyanate Reactivity

Caption: General reaction scheme of this compound with nucleophiles.

Synthesis of this compound

General Synthetic Workflow:

-

Formation of Dithiocarbamate Salt: 6-Phenylhexylamine is reacted with carbon disulfide in the presence of a base (e.g., triethylamine or aqueous sodium hydroxide) to form the corresponding dithiocarbamate salt.[10][11]

-

Desulfurylation: The dithiocarbamate salt is then treated with a reagent such as tosyl chloride, cyanuric chloride, or lead nitrate to induce elimination and form the isothiocyanate.[9][10][11]

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to yield pure this compound.[10]

Diagram of a General Isothiocyanate Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anticancer activity in various cancer cell lines.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and modulation of epigenetic processes.[8][12]

Induction of Apoptosis

PHITC is a potent inducer of apoptosis in cancer cells.[8] This process is mediated through the intrinsic or mitochondrial pathway, which involves the following key events:

-

Modulation of Bcl-2 Family Proteins: PHITC can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to increased mitochondrial outer membrane permeabilization.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.

Cell Cycle Arrest

PHITC can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[12] This is achieved through the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): PHITC can decrease the expression of cyclins and CDKs, which are essential for cell cycle progression.

-

Upregulation of CDK Inhibitors: The compound can also increase the expression of CDK inhibitors, such as p21, which bind to and inhibit the activity of CDK-cyclin complexes, thereby halting the cell cycle.[12]

Histone Deacetylase (HDAC) Inhibition

A significant mechanism of action for PHITC is its ability to inhibit histone deacetylases (HDACs).[12] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, PHITC leads to the hyperacetylation of histones, which results in a more open chromatin structure. This "unfolding" of chromatin allows for the transcription of previously silenced tumor suppressor genes, such as p21, contributing to cell cycle arrest and apoptosis.[12]

Diagram of PHITC's Anticancer Mechanism of Action

Caption: Overview of the anticancer mechanisms of this compound.

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in animal models. In F344 rats, following a single oral dose, the peak blood concentration of radiolabeled PHITC was reached at 8.9 hours, with an elimination half-life of 20.5 hours.[13] Compared to its shorter-chain analogue, phenethyl isothiocyanate (PEITC), PHITC exhibits a longer half-life for its metabolites in the lungs, which is a target organ for the chemopreventive effects of some isothiocyanates.[13] This suggests that the longer alkyl chain of PHITC may contribute to its sustained presence and potentially greater potency in certain tissues.[13]

Analytical Characterization

The characterization and quantification of this compound are crucial for research and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of isothiocyanates. Due to the lack of a strong chromophore in some isothiocyanates, derivatization with a UV-active agent like phenyl isothiocyanate (PITC) can be employed for enhanced detection.[14][15] A typical HPLC system would consist of a C18 column with a mobile phase of acetonitrile and water or a buffer solution.[14][15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile compounds like isothiocyanates. The sample is vaporized and separated on a capillary column, followed by detection and identification by mass spectrometry.[16] The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, allowing for its unambiguous identification.[17]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the methylene protons of the hexyl chain. The chemical shifts of the methylene protons would vary depending on their proximity to the phenyl and isothiocyanate groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring, the hexyl chain, and a characteristic signal for the isothiocyanate carbon (-N=C=S) in the range of 125-140 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of PHITC would exhibit a strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹.[18] Other notable peaks would include those for C-H stretching of the aromatic and aliphatic groups.[18]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of PHITC (219.35 g/mol ). The fragmentation pattern would likely involve cleavage of the hexyl chain and loss of the isothiocyanate group.[17]

Safety and Handling

This compound should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for PHITC was not found, the SDS for similar isothiocyanates indicates that they can be harmful if swallowed, inhaled, or in contact with skin.[19][20] They can also cause skin and eye irritation.[19][20] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[21]

Conclusion

This compound is a promising synthetic isothiocyanate with potent anticancer activity. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit histone deacetylases makes it a valuable tool for cancer research and a potential candidate for drug development. This technical guide has provided a comprehensive overview of its known physical and chemical properties, synthesis, biological mechanisms, and analytical methods. Further research is warranted to fully elucidate its therapeutic potential and to obtain more detailed experimental data on its physicochemical and spectroscopic properties.

References

- Gupta, P., Wright, S. E., Kim, S. H., & Srivastava, S. K. (2014). Phenethyl isothiocyanate: A comprehensive review of anti-cancer mechanisms. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1846(2), 405–424.

-

BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

- Lu, Q., Lin, X., Feng, J., Zhao, X., Gallagher, R., Lee, M. Y., ... & Liu, D. (2008). Phenylhexyl isothiocyanate has dual function as histone deacetylase inhibitor and hypomethylating agent and can inhibit myeloma cell growth by targeting critical pathways.

-

PubChem. (n.d.). Phenethyl isothiocyanate. Retrieved from [Link]

- Zhang, Y., & Tang, L. (2007). Discovery and development of sulforaphane as a cancer chemopreventive phytochemical. Acta Pharmacologica Sinica, 28(9), 1343–1354.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenyl Isothiocyanate, Sequenation Grade, 99% (GC). Retrieved from [Link]

-

Frontiers in Pharmacology. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Retrieved from [Link]

- Chiao, J. W., Wu, H., Ramaswamy, G., Conaway, C. C., Chung, F. L., Wang, L., & Liu, D. (2006). Epigenetic mechanism of growth inhibition induced by phenylhexyl isothiocyanate in prostate cancer cells. Anticancer Research, 26(2A), 1225–1230.

- Dains, F. B., Brewster, R. Q., & Olander, C. P. (1921).

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Lu, L., Liu, D., Ma, X., Beklemishev, A., Seiter, K., Ahmed, T., & Chiao, J. W. (2006). The phenylhexyl isothiocyanate induces apoptosis and inhibits leukemia cell growth in vivo. Oncology Reports, 16(6), 1363–1367.

- Uher, M., Foltinova, P., & Martvon, A. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

- Luo, B., Wang, J., Li, X., & Wen, S. (2017). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents.

- Koutidou, M., Bacopoulou, F., & Kokkini, S. (2024). Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chromatography-Mass Spectrometry. Molecules, 29(3), 544.

- Yuliatin, E., & Khairan, K. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Scientia Pharmaceutica, 86(4), 48.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

- Al-Fatimi, M. A. A., Ali, N. A. A., & Kilian, N. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 11(5).

- Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 9, 1236–1243.

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143–2154.

- Hanschen, F. S., J un, M., Pfitzner, A., & Kroh, L. W. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-l-cysteine. Food chemistry, 167, 23-29.

- Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from amines. The Journal of organic chemistry, 72(10), 3969–3971.

- Wara-aswapati, N., & Rung-in, S. (2020). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 16(10), 1-13.

- Wang, L., Yang, C., & Li, W. (2021). Design and synthesis of isothiocyanate-containing hybrid androgen receptor (AR) antagonist to downregulate AR and induce ferroptosis in GSH–Deficient prostate cancer cells. European Journal of Medicinal Chemistry, 213, 113175.

- Conaway, C. C., Jiao, D., & Chung, F. L. (1999). Disposition and pharmacokinetics of phenethyl isothiocyanate and this compound in F344 rats. Drug metabolism and disposition, 27(1), 13–20.

- Wara-aswapati, N., & Rung-in, S. (2020). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 16(10), 105.

- Conaway, C. C., Jiao, D., Kohri, T., Liebes, L., & Chung, F. L. (1999). Disposition and pharmacokinetics of phenethyl isothiocyanate and this compound in F344 rats.

- Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane, isothiocyanato-. Retrieved from [Link]

Sources

- 1. Buy this compound | 133920-06-6 [smolecule.com]

- 2. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethyl isothiocyanate: a comprehensive review of anti-cancer mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C13H17NS - BuyersGuideChem [buyersguidechem.com]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Phenethyl Isothiocyanate | C9H9NS | CID 16741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 9. Isothiocyanate synthesis [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 12. Epigenetic mechanism of growth inhibition induced by phenylhexyl isothiocyanate in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Disposition and pharmacokinetics of phenethyl isothiocyanate and this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. chemicalpapers.com [chemicalpapers.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Critical Role of Solubility in Preclinical Research

An In-Depth Technical Guide to the Solubility of 6-Phenylhexyl Isothiocyanate in DMSO and Ethanol

This compound (PHITC), a synthetic analogue of the naturally occurring phenethyl isothiocyanate (PEITC), has garnered significant interest in biomedical research for its potential chemopreventive and therapeutic properties.[1][2] Like many isothiocyanates derived from cruciferous vegetables, PHITC is investigated for its ability to modulate critical cellular pathways, including the induction of apoptosis and inhibition of cancer cell growth.[1][3] The translation of its potent biological activity into reliable and reproducible experimental data is fundamentally dependent on a thorough understanding of its physicochemical properties, paramount among which is its solubility.

The ability to prepare stable, concentrated stock solutions is a cornerstone of drug discovery and development, enabling accurate dosing in cell-based assays and in vivo studies.[4][5] Dimethyl sulfoxide (DMSO) and ethanol are two of the most ubiquitous solvents in the research laboratory, each possessing distinct properties that influence their interaction with solutes.[6][7] This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of the solubility of this compound in these two critical solvents. We will explore the theoretical underpinnings of its solubility based on molecular structure, present available data for analogous compounds, and provide a robust, field-proven protocol for empirical solubility determination.

Section 1: Physicochemical Profile of this compound (PHITC)

Understanding the structure of PHITC is key to predicting its behavior in different solvents. The molecule's architecture is distinctly amphipathic, featuring a large, non-polar domain and a compact, polar functional group.

-

Non-Polar Domain: The molecule is dominated by a phenyl ring attached to a six-carbon alkyl chain (hexyl). This entire phenylhexyl "tail" is hydrophobic and lipophilic, favoring interactions with non-polar environments through London dispersion forces.[2][8]

-

Polar Domain: The isothiocyanate functional group (-N=C=S) is polar due to the differences in electronegativity between nitrogen, carbon, and sulfur, creating a dipole moment. This "head" group is capable of engaging in dipole-dipole interactions.

This dual nature suggests that PHITC will be most soluble in solvents that can effectively interact with both its hydrophobic and polar regions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NS | [9][10] |

| Molecular Weight | 219.35 g/mol | [9][10] |

| Appearance | Clear colorless liquid | [1] |

| Predicted Density | 0.97 g/mL | [9] |

Section 2: Solubility in Dimethyl Sulfoxide (DMSO)

Theoretical Analysis: The Power of a Universal Aprotic Solvent

DMSO ((CH₃)₂S=O) is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast range of both polar and nonpolar compounds.[6][11][12] Its efficacy in solubilizing PHITC can be attributed to the following interactions:

-

Dipole-Dipole Interactions: The highly polar sulfoxide bond in DMSO interacts strongly with the polar isothiocyanate group of PHITC.

-

London Dispersion Forces: The two methyl groups on the DMSO molecule provide a non-polar facet that can engage with the hydrophobic phenylhexyl tail of PHITC via London dispersion forces.

This combination of interactions makes DMSO an exceptionally effective solvent for compounds like PHITC, which possess both polar and non-polar characteristics.[6][13]

Caption: Solute-solvent interactions between PHITC and DMSO.

Quantitative Solubility Data

| Compound | Solvent | Reported Solubility | Source |

| Phenethyl isothiocyanate (PEITC) | DMSO | ~30 mg/mL | [14] |

| 6-Methylsulfinylhexyl isothiocyanate | DMSO | 30 mg/mL | [15] |

| This compound | DMSO | Expected to be high (≥30 mg/mL) | Inference |

Given that PHITC is more lipophilic than PEITC, its solubility in the powerful, universal solvent DMSO is expected to be excellent, likely achieving concentrations suitable for virtually all in vitro screening applications.[2]

Section 3: Solubility in Ethanol

Theoretical Analysis: An Amphiphilic Protic Solvent

Ethanol (C₂H₅OH) is a versatile polar protic solvent. Its utility stems from its own amphiphilic nature, possessing both a polar hydroxyl (-OH) group and a non-polar ethyl (-CH₂CH₃) tail.[7][16]

-

Hydrogen Bonding: The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, allowing it to interact with the electronegative nitrogen and sulfur atoms in the isothiocyanate group of PHITC.

-

London Dispersion Forces: The ethyl group of ethanol interacts favorably with the large phenylhexyl tail of PHITC via dispersion forces.

However, the non-polar character of PHITC is significantly larger than that of ethanol. The "like dissolves like" principle suggests that while solubility should be good, the energetic cost of disrupting the strong hydrogen bonding network between ethanol molecules to accommodate the large hydrophobic tail of PHITC may limit its maximum solubility compared to DMSO.[8][17]

Caption: Solute-solvent interactions between PHITC and Ethanol.

Quantitative Solubility Data

As with DMSO, we can infer the solubility of PHITC from its analogues.

| Compound | Solvent | Reported Solubility | Source |

| Phenethyl isothiocyanate (PEITC) | Ethanol | ~30 mg/mL | [14] |

| 6-Methylsulfinylhexyl isothiocyanate | Ethanol | 50 mg/mL | [15] |

| This compound | Ethanol | Expected to be good (≥30 mg/mL) | Inference |

The high solubility of the 6-carbon chain analogue (6-MSITC) in ethanol is a strong indicator that PHITC will also be readily soluble, suitable for preparing stock solutions for biological assays.

Section 4: Standardized Protocol for Experimental Solubility Determination

As a Senior Application Scientist, I cannot overstate the importance of empirical verification. The following protocol is a self-validating system designed to accurately determine the solubility of PHITC.

Principle

This protocol determines solubility by creating a saturated solution at a defined temperature, separating the excess undissolved solute, and quantifying the concentration of the solute in the supernatant. This method provides a precise measurement of the saturation point (i.e., the solubility).

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Materials and Reagents:

-

This compound (PHITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

-

Anhydrous Ethanol, 200 proof (100%)

-

Calibrated analytical balance

-

Calibrated positive displacement micropipettes

-

2.0 mL microcentrifuge tubes

-

Vortex mixer

-

Bath sonicator

-

Benchtop microcentrifuge capable of ≥10,000 x g

-

Thermostatically controlled incubator or water bath (set to 25°C)

-

-

Preparation of Saturated Solution:

-

Causality: To ensure saturation, an excess of solute must be added. We will target a concentration well above the expected solubility (e.g., 100 mg/mL).

-

Accurately weigh approximately 10 mg of PHITC into a tared 2.0 mL microcentrifuge tube. Record the exact mass.

-

Using a calibrated pipette, add 100 µL of the chosen solvent (anhydrous DMSO or ethanol) to the tube.

-

Tightly cap the tube and vortex vigorously for 2 minutes.[5]

-

If the compound is not fully dissolved by visual inspection, sonicate the tube in a water bath for 10-15 minutes.[4][5] Gentle warming (e.g., to 37°C) can be applied cautiously, but be aware that heat may degrade some compounds.[5]

-

-

Equilibration:

-

Causality: Solubility is a thermodynamic equilibrium. Allowing the mixture to equilibrate ensures the measurement is not of a transient, supersaturated state.

-

Place the tube in a 25°C incubator on a rotator or shaker for 24 hours to ensure the solution reaches equilibrium.

-

-

Separation of Undissolved Solute:

-

Causality: It is critical to separate the saturated solution (supernatant) from any remaining solid material to accurately measure the dissolved concentration.

-

Centrifuge the tube at 10,000 x g for 10 minutes at room temperature. This will pellet the excess, undissolved PHITC.

-

-

Quantification (Gravimetric Method):

-

Causality: The gravimetric method is a direct and reliable way to quantify the dissolved solid without requiring a spectroscopic standard.

-

Tare a clean, dry microcentrifuge tube on the analytical balance.

-

Carefully withdraw a precise volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet. Transfer it to the tared tube.

-

Record the exact volume transferred.

-

Place the tube with the supernatant in a vacuum oven (or use a gentle stream of nitrogen) to slowly evaporate the solvent completely.

-

Once the solvent is fully removed, weigh the tube containing the dried PHITC residue.

-

Calculation:

-

Mass of dissolved PHITC = (Final tube weight) - (Initial tared tube weight)

-

Solubility (mg/mL) = (Mass of dissolved PHITC in mg) / (Volume of supernatant in mL)

-

-

Section 5: Practical Considerations & Troubleshooting

-

Hygroscopicity of DMSO: DMSO readily absorbs atmospheric moisture.[4][6] Water contamination can alter its solvent properties and potentially decrease the solubility of hydrophobic compounds. Always use anhydrous grade DMSO from a freshly opened bottle or one stored properly in a desiccator.

-

Precipitation Upon Aqueous Dilution: Stock solutions of PHITC in 100% DMSO may precipitate when diluted into aqueous assay buffers.[5] To mitigate this, perform intermediate serial dilutions in 100% DMSO before the final dilution into the aqueous medium. It is critical to ensure the final DMSO concentration in cell-based assays is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]

-

Compound Stability: Isothiocyanates can be reactive. It is advisable to prepare fresh stock solutions. If storage is necessary, aliquot solutions into single-use volumes and store at -20°C or -80°C in tightly sealed containers to minimize degradation and water absorption. Avoid repeated freeze-thaw cycles.[4][5]

Conclusion

Based on its molecular structure and data from close structural analogues, this compound is expected to exhibit high solubility in DMSO and good solubility in ethanol, making both viable solvents for the preparation of concentrated stock solutions. DMSO is likely the superior choice for achieving the highest possible concentrations due to its exceptional power as a universal solvent.[11] However, for applications where protic solvents or lower toxicity profiles are preferred, ethanol serves as an excellent alternative.[18] Despite these well-grounded predictions, the principles of scientific integrity demand empirical validation. The detailed protocol provided in this guide offers a robust framework for researchers to precisely determine the solubility of PHITC, ensuring the accuracy and reliability of their subsequent experimental work.

References

-

This compound | C13H17NS. BuyersGuideChem.

-

DMSO Physical Properties. gChem Global.

-

Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Benchchem.

-

Dimethyl sulfoxide. Wikipedia.

-

1-Naphthyl isothiocyanate. Solubility of Things.

-

Ethanol. Wikipedia.

-

Ethanol: Definition, Functions, Applications, and Safety. Nanyang Chemical.

-

Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.

-

Ethanol's remarkable properties. Nedstar.

-

Dimethyl Sulfoxide (DMSO) - High-Polarity Organic Solvent & Oxidant. Biofargo.

-

Is Ethanol A Good Solvent? Chemistry For Everyone - YouTube.

- Why Is Ethanol One of the Most Versatile Solvents in Industry and Daily Life? [Source Link Not Available]

-

Dimethyl sulfoxide. American Chemical Society.

- Experiment: Solubility of Organic & Inorganic Compounds. [Source Link Not Available]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Source Link Not Available]

-

Solubility profile for glutathione-phenethyl isothiocyanate (GsPEITC)... ResearchGate.

-

Solubility of Organic Compounds. University of Calgary.

-

Phenylhexyl Isothiocyanate. LKT Labs.

-

This compound | 133920-06-6. ChemicalBook.

-

Buy this compound | 133920-06-6. Smolecule.

-

This compound. Gsrs.

-

6-Methylsulfinylhexyl isothiocyanate (CAS 4430-35-7). Cayman Chemical.

-

Experiment 2 # Solubility 13. Bellevue College.

-

In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed.

-

Organic Chemistry: Introduction to Solubility. SALTISE.

-

DMSO Solubility Assessment for Fragment-Based Screening. MDPI.

-

In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Semantic Scholar.

-

Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC.

-

Isothiocyanates. Linus Pauling Institute | Oregon State University.

-

Phenethyl isothiocyanate 99 2257-09-2. Sigma-Aldrich.

-

Phenethyl isothiocyanate 99 2257-09-2. Sigma-Aldrich.

-

Phenethyl Isothiocyanate | C9H9NS | CID 16741. PubChem.

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.

-

Comparison of phenethyl and this compound-induced toxicity in rat esophageal cell lines with and without glutathione depletion. PubMed.

-

Inhibitory effects of this compound on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation and lung tumorigenesis in rats. PubMed.

-

6-(Methylsulfinyl)hexyl isothiocyanate ≥98% (HPLC). Sigma-Aldrich.

-

Disposition and pharmacokinetics of phenethyl isothiocyanate and this compound in F344 rats. PubMed.

-

Inhibition by phenylethyl and phenylhexyl isothiocyanate of metabolism of and DNA methylation by N-nitrosomethylamylamine in rats. PubMed.

-

2.5: Intermolecular Forces and Solubilities. Chemistry LibreTexts.

-

Disposition and pharmacokinetics of phenethyl isothiocyanate and this compound in F344 rats. Semantic Scholar.

Sources

- 1. Phenylhexyl Isothiocyanate - LKT Labs [lktlabs.com]

- 2. Comparison of phenethyl and this compound-induced toxicity in rat esophageal cell lines with and without glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 133920-06-6 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Ethanol - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C13H17NS - BuyersGuideChem [buyersguidechem.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. acs.org [acs.org]

- 13. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenethyl isothiocyanate 99 2257-09-2 [sigmaaldrich.com]

- 15. caymanchem.com [caymanchem.com]

- 16. nanyangchemical.com [nanyangchemical.com]

- 17. saltise.ca [saltise.ca]

- 18. Why Is Ethanol One of the Most Versatile Solvents in Industry and Daily Life? [jindunchemical.com]

Stability of 6-Phenylhexyl isothiocyanate in aqueous solution

An In-Depth Technical Guide to the Stability of 6-Phenylhexyl Isothiocyanate in Aqueous Solution

Executive Summary

This compound (PHI), a synthetic analogue of the naturally occurring phenethyl isothiocyanate, has demonstrated significant potential as a chemopreventive agent, particularly in inhibiting lung tumorigenesis.[1][2][3] However, its progression from a promising laboratory compound to a viable therapeutic agent is hampered by a critical challenge inherent to its chemical class: instability in aqueous environments. The electrophilic nature of the isothiocyanate (-N=C=S) functional group makes it highly susceptible to degradation, primarily through hydrolysis. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of the factors governing the stability of PHI in aqueous solutions. By extrapolating from well-documented studies on analogous isothiocyanates, such as sulforaphane, this document outlines the core degradation mechanisms, the influence of environmental factors like pH and temperature, and provides robust, field-proven protocols for accurately assessing the stability of PHI. The methodologies described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data crucial for formulation development, pharmacokinetic studies, and overall therapeutic evaluation.

Introduction

The Isothiocyanate Family: Chemical Properties and Biological Significance

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group. They are renowned for their biological activity, which is largely attributed to the electrophilicity of the central carbon atom.[4] This reactivity allows ITCs to readily conjugate with nucleophiles, most notably the thiol groups of cysteine residues in proteins like glutathione, thereby modulating critical cellular pathways.[4] Many ITCs, derived from the enzymatic hydrolysis of glucosinolate precursors found in cruciferous vegetables, are recognized for their potent anti-cancer, antimicrobial, and anti-inflammatory properties.[5][6]

Focus on this compound (PHI): A Potent Chemopreventive Agent

This compound (PHI) is a synthetic ITC designed to enhance the efficacy of its natural counterparts. Studies have shown PHI to be a more potent inhibitor of lung tumorigenesis in animal models compared to naturally occurring ITCs like phenethyl isothiocyanate (PEITC).[1][2] This enhanced potency is linked to its pharmacokinetic profile, including a longer retention time in the target lung tissue.[1] This makes PHI a compound of significant interest in the development of new cancer prevention strategies.

The Critical Challenge: Aqueous Instability

The very chemical reactivity that underlies the biological efficacy of PHI is also the source of its primary liability: instability in aqueous solution.[7] The isothiocyanate group is highly susceptible to nucleophilic attack by water, leading to compound degradation.[8] This instability poses significant challenges for:

-

Experimental Reproducibility: Inconsistent results in cell culture-based assays if stock solutions degrade over time.

-

Formulation Development: Difficulty in creating stable aqueous formulations for therapeutic delivery.

-

Pharmacokinetic Modeling: Accurate interpretation of in vivo data requires a clear understanding of the compound's intrinsic chemical stability.

This guide provides the foundational knowledge and practical methodologies required to navigate and quantify the aqueous stability of PHI.

Core Principles of Isothiocyanate Instability in Aqueous Media

The Electrophilic Nature of the Isothiocyanate Group

The carbon atom in the -N=C=S group is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. This renders it a strong electrophile, highly susceptible to attack by nucleophiles.[4] While this reactivity is key to its biological mechanism of action (e.g., conjugation with glutathione), it also makes it vulnerable to degradation by common nucleophiles present in experimental and physiological systems, with water being the most ubiquitous.

Primary Degradation Pathway: Hydrolysis

In a neutral or alkaline aqueous solution, the primary degradation route for ITCs is hydrolysis. The reaction proceeds via a nucleophilic attack of a water molecule or hydroxide ion on the central carbon atom.[8][9] This forms an unstable thiocarbamic acid intermediate, which rapidly decomposes to yield the corresponding primary amine (6-phenylhexylamine) and carbonyl sulfide (COS). Carbonyl sulfide can be further hydrolyzed to hydrogen sulfide (H₂S) and carbon dioxide (CO₂).[8] This process is effectively irreversible and results in a complete loss of the parent compound's biological activity.

Secondary Degradation Pathway: Reaction with Nucleophiles

Besides water, other nucleophiles can react with and degrade PHI. In experimental contexts, common nucleophiles include amine groups in buffers (e.g., Tris) or sulfhydryl groups in cell culture media components (e.g., cysteine).[10][11] This is a critical consideration in experimental design, as the choice of buffer can significantly impact the measured stability of the compound.[10][12]

Factors Influencing the Stability of this compound

While specific kinetic data for PHI is not extensively published, a robust predictive model can be constructed from comprehensive studies on sulforaphane and other ITCs.

Effect of pH: The Role of Base-Catalyzed Hydrolysis

The hydrolysis of ITCs is subject to base catalysis.[12][13] As the pH increases, the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), increases, leading to a dramatic acceleration in the degradation rate. Conversely, under acidic conditions, ITCs exhibit significantly greater stability.[14] The protonated form of the ITC is less susceptible to nucleophilic attack.

Table 1: Predicted pH-Dependent Stability of PHI in Aqueous Solution at 25°C (Based on data for analogous isothiocyanates like sulforaphane[12][13])

| pH | Predicted Stability | Rationale |

| 3.0 - 5.0 | High | Low concentration of hydroxide ions; compound is most stable in this range.[14] |

| 6.0 - 7.0 | Moderate to Low | Degradation rate increases significantly as pH approaches neutral.[12] |

| 7.4 (Physiological) | Low | Significant degradation expected over hours. A critical factor for in vitro assays. |

| > 8.0 | Very Low | Rapid, base-catalyzed degradation occurs within minutes to hours.[13] |

Expert Insight: For experimental work, it is imperative to prepare stock solutions of PHI in an anhydrous organic solvent (e.g., DMSO, ethanol) and to use acidic, non-nucleophilic buffers (e.g., citrate) for aqueous dilutions whenever possible to maintain compound integrity.

Effect of Temperature: Kinetics and Arrhenius Relationship

Isothiocyanate degradation is highly temperature-dependent.[13] The rate of degradation increases exponentially with temperature, following the Arrhenius equation. For every 10°C increase, the degradation rate of sulforaphane can increase by a factor of 3 to 4.[13]

Table 2: Predicted Temperature-Dependent Degradation of PHI (Based on data for analogous isothiocyanates[13])

| Temperature | Predicted Relative Degradation Rate | Implication for Handling and Storage |

| 4°C | 1x (Baseline) | Recommended for short-to-medium term storage of aqueous solutions. |

| 25°C | ~7x - 10x | Significant degradation can occur during benchtop experiments. Minimize time at room temperature. |

| 37°C | ~25x - 40x | Rapid degradation is expected in cell culture incubators. |

| > 50°C | > 100x | Thermally labile; avoid heating aqueous solutions.[14][15] |

Expert Insight: Aqueous solutions of PHI should be prepared fresh, kept on ice, and used immediately. For long-term storage, PHI should be stored as a solid or in an anhydrous organic solvent at -20°C or -80°C.

Experimental Design for Assessing PHI Stability

A robust stability study requires a validated analytical method and a meticulously planned experimental protocol.

Objective & Causality

The primary objective is to determine the first-order degradation rate constant (k) and the half-life (t½) of PHI under various aqueous conditions (pH, temperature). This is crucial because it allows for the prediction of PHI concentration at any given time point in future experiments, ensuring dose accuracy. A self-validating system is one where controls and standards are run alongside samples in every analysis to confirm the integrity of the analytical run itself.

Part A: Analytical Method Development

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable technique for quantifying ITCs.[16] Due to the potential lack of a strong UV chromophore in PHI, a derivatization method is recommended for enhanced sensitivity and specificity. The cyclocondensation reaction with 1,2-benzenedithiol (BDT) is a gold-standard method for quantifying total ITCs.[17][18] This reaction produces a stable, strongly UV-absorbing product (1,3-benzodithiole-2-thione), which can be easily quantified.[17]

Part B: The Stability Study Protocol

The study involves incubating PHI in a series of aqueous buffers at different pH values and temperatures. Aliquots are taken at specific time intervals, the degradation reaction is quenched, and the remaining PHI concentration is determined using the validated analytical method.

Data Analysis and Interpretation

The degradation of most ITCs follows apparent first-order kinetics.[13] A plot of the natural logarithm of the PHI concentration (ln[PHI]) versus time will yield a straight line. The slope of this line is equal to the negative of the rate constant (-k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k .

Recommended Protocols

Protocol 1: Quantification of PHI using the Cyclocondensation Assay with 1,2-Benzenedithiol (BDT)

This protocol provides a method to determine the total concentration of PHI in a sample. It is based on the quantitative reaction of ITCs with BDT.[17][18][19]

Materials:

-

This compound (PHI)

-

1,2-Benzenedithiol (BDT)

-

Potassium phosphate buffer (0.1 M, pH 8.5)

-

Isopropanol

-

HPLC or a spectrophotometer capable of reading at 365 nm

Procedure:

-

Standard Curve Preparation: Prepare a series of PHI standards of known concentrations in isopropanol.

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

500 µL of 0.1 M potassium phosphate buffer (pH 8.5)

-

500 µL of isopropanol containing the sample or standard

-

100 µL of 60 mM BDT in isopropanol

-

-

Incubation: Vortex the mixture and incubate at 65°C for 60 minutes to ensure the completion of the cyclocondensation reaction.

-

Analysis: After cooling to room temperature, measure the absorbance of the product (1,3-benzodithiole-2-thione) at 365 nm.[17] Alternatively, inject the sample into an HPLC system for separation and quantification.

-

Quantification: Determine the concentration of PHI in the unknown samples by comparing their absorbance/peak area to the standard curve.

Protocol 2: Stability Assessment of PHI in Aqueous Buffers via HPLC-UV

This protocol outlines the core stability experiment.

Materials:

-

High-purity PHI

-

Anhydrous DMSO

-

A series of aqueous buffers (e.g., 0.1 M citrate for pH 4-5, 0.1 M phosphate for pH 6-8)

-

HPLC system with UV detector and a C18 column

-

Constant-temperature water baths or incubators

Step-by-Step Methodology:

-

Prepare a Concentrated Stock Solution: Accurately weigh and dissolve PHI in anhydrous DMSO to create a high-concentration primary stock solution (e.g., 100 mM). Store this at -80°C.

-

Set Up Experimental Conditions: Prepare the desired aqueous buffers (e.g., pH 4.0, 7.0, 8.0). Aliquot them into sealed vials and pre-equilibrate them to the target temperatures (e.g., 4°C, 25°C, 37°C).

-

Initiate the Degradation Reaction (t=0): Spike the pre-warmed buffer solutions with the PHI stock solution to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<0.5%) to minimize solvent effects. Immediately vortex and withdraw the first aliquot (the t=0 sample).

-

Quench the Reaction: Immediately analyze the t=0 sample or quench the degradation. Quenching can be achieved by rapid freezing or by acidification (e.g., adding an equal volume of 1% formic acid), followed by immediate analysis.

-

Time-Course Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots from each reaction vial. The sampling frequency should be adjusted based on the expected stability (more frequent for higher pH/temperature). Quench each sample immediately as described in Step 4.

-

HPLC Analysis: Analyze all quenched samples by reverse-phase HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. Monitor the elution of PHI at a suitable wavelength.

-

Data Processing: For each condition, plot the natural logarithm of the remaining PHI peak area against time. Perform a linear regression to determine the slope, which corresponds to the degradation rate constant (-k). Calculate the half-life (t½).

Visualization of Key Processes

Diagram 1: Primary Aqueous Degradation Pathway of PHI

Caption: The hydrolysis pathway of this compound in an aqueous solution.

Diagram 2: Experimental Workflow for PHI Stability Assessment

Caption: Workflow for determining the degradation kinetics of PHI in aqueous solutions.

Conclusion and Future Directions

This compound is a compound of considerable therapeutic promise, but its utility is fundamentally linked to its chemical stability. This guide has established that, like other isothiocyanates, PHI is inherently unstable in aqueous solutions, particularly at neutral-to-alkaline pH and elevated temperatures. Understanding and quantifying this instability is not an obstacle but a prerequisite for meaningful research and development. By employing the robust analytical and experimental protocols detailed herein, researchers can accurately characterize the degradation kinetics of PHI. This data is essential for designing valid in vitro experiments, developing stable formulations, and correctly interpreting pharmacokinetic and pharmacodynamic data. Future work should focus on generating specific stability data for PHI to confirm the extrapolated models presented here and to explore novel formulation strategies, such as encapsulation or the use of non-aqueous delivery systems, to enhance its stability and bioavailability.

References

-

Zhang, Y. (2012). Stability of Sulforaphane for Topical Formulation. PMC - NIH. [Link]

-

Angelino, D., & Jeffery, E. (2014). Cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol. ResearchGate. [Link]

-

XIO Qin, LING Ho, YUN Qi-peng. (2007). Effect of Temperature, pH and Light on the Stability of Sulforaphane Solution. Chinese Pharmaceutical Journal. [Link]

-

Zhang, Y., Cho, C. G., Posner, G. H., & Talalay, P. (1992). Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols. PubMed. [Link]

-

Clarke, J. D., & Dashwood, R. H. (2012). Stability of Sulforaphane for Topical Formulation. PMC - NIH. [Link]

-

A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. (2012). Technology Networks. [Link]

-

Zhang, Y., Wade, K. L., Prestera, T., & Talalay, P. (1996). Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol. PubMed. [Link]

-

Zhang, Y. (2010). The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates. PubMed Central. [Link]

-

Castro, E. A., Cubillos, M., & Santos, J. G. (1998). The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Kyriakoudi, A., & Makris, D. P. (2020). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. [Link]

-

Cieslik, E., & Gębusia, A. (2012). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. MOST Wiedzy. [Link]

-

Angelino, D., & Jeffery, E. (2014). The 1,2-Benzenedithiole-Based Cyclocondensation Assay: A Valuable Tool for the Measurement of Chemopreventive Isothiocyanates. ResearchGate. [Link]

-

Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. (2016). PMC - NIH. [Link]

-

Agerbirk, H., & Olsen, C. E. (2016). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. ACS Publications. [Link]

-

Castro, E. A., Cubillos, M., & Santos, J. G. (1986). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing. [Link]

-

A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD. (n.d.). UPB. [Link]

-

Hanschen, F. S., & Schreiner, M. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. PMC - NIH. [Link]

-

Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. [Link]

-

Atwell, L. L., Hsu, A., Wong, C. P., Stevens, J. F., Bella, D., Yu, T. W., ... & Ho, E. (2014). Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. PMC - PubMed Central. [Link]

-

Impact of Thermal Processing on Sulforaphane Yield from Broccoli (Brassica oleracea L. ssp italica). (n.d.). ResearchGate. [Link]

-

Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. [Link]

-

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). PMC - NIH. [Link]

-

Dyson, G. M., & George, H. J. (1924). Acyl isothiocyanates. Part II. Reactions of aroyl isothiocyanates with amines and amino-acids in aqueous solution. Journal of the Chemical Society (Resumed). [Link]

-

Liu, T. T., & Yang, T. S. (2010). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. PubMed. [Link]

-

Kyriakoudi, A., & Makris, D. P. (2020). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. [Link]

-

Approaches for enhancing the stability and formation of sulforaphane. (2020). ResearchGate. [Link]

-

Kyriakoudi, A., Tsolou, A., & Makris, D. P. (2020). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]

-

Conaway, C. C., Jiao, D., Kohri, T., Liebes, L., & Chung, F. L. (1999). Disposition and pharmacokinetics of phenethyl isothiocyanate and this compound in F344 rats. PubMed. [Link]

-

Gupta, P., Kim, B., Kim, S., & Srivastava, S. K. (2014). Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms. PMC. [Link]

-

Morse, M. A., Eklind, K. I., Hecht, S. S., Jordan, K. G., Choi, C. I., Desai, D. H., ... & Chung, F. L. (1991). Inhibitory effects of this compound on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation and lung tumorigenesis in rats. Carcinogenesis | Oxford Academic. [Link]

-

Morse, M. A., Eklind, K. I., Hecht, S. S., Jordan, K. G., Choi, C. I., Desai, D. H., ... & Chung, F. L. (1991). Inhibitory effects of this compound on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation and lung tumorigenesis in rats. PubMed. [Link]

-

Hanschen, F. S., & Schreiner, M. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. ResearchGate. [Link]

-

Conaway, C. C., Jiao, D., Kohri, T., Liebes, L., & Chung, F. L. (1999). Disposition and pharmacokinetics of phenethyl isothiocyanate and this compound in F344 rats. Semantic Scholar. [Link]

-

Conaway, C. C., Jiao, D., Kohri, T., Liebes, L., & Chung, F. L. (1999). Disposition and pharmacokinetics of phenethyl isothiocyanate and this compound in F344 rats. Semantic Scholar. [Link]

-

Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). gsrs. [Link]

-

This compound. (n.d.). BuyersGuideChem. [Link]

-

Mesimeri, I. D., Revelou, P. K., Constantinou-Kokotou, V., & Kokotou, M. G. (2024). Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chromatography-Mass Spectrometry. MDPI. [Link]

-

Rao, C. V., Simi, B., & Reddy, B. S. (1993). Enhancement of experimental colon carcinogenesis by dietary this compound. PubMed. [Link]

Sources

- 1. Disposition and pharmacokinetics of phenethyl isothiocyanate and this compound in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Inhibitory effects of this compound on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation and lung tumorigenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 1,2-Benzenedithiole-Based Cyclocondensation Assay, a Valuable Tool for Measurement of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. thaiscience.info [thaiscience.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Stability of Sulforaphane for Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of Temperature,pH and Light on the Stability of Sulforaphane Solution [journal11.magtechjournal.com]

- 15. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Spectroscopic quantitation of organic isothiocyanates by cyclocondensation with vicinal dithiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

6-Phenylhexyl Isothiocyanate (PHI): A Multi-faceted Approach to Targeting Cancer Cell Viability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Isothiocyanates

Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables that have garnered significant attention for their chemopreventive properties. 6-Phenylhexyl isothiocyanate (PHI) is a synthetic isothiocyanate that has demonstrated potent anti-cancer activity in various cancer models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of PHI, offering insights for researchers and drug development professionals exploring novel therapeutic strategies.

Core Mechanism of Action: A Triad of Anti-Cancer Activity

PHI exerts its anti-cancer effects through a multi-pronged approach, primarily targeting epigenetic regulation, cell cycle progression, and the induction of apoptosis. These interconnected mechanisms ultimately lead to the inhibition of cancer cell proliferation and survival.

Epigenetic Reprogramming: Reawakening Tumor Suppressor Genes

A key and defining feature of PHI's mechanism of action is its ability to remodel the epigenetic landscape of cancer cells. It functions as a dual inhibitor of two critical epigenetic modifying enzyme families: histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).

-

Histone Deacetylase (HDAC) Inhibition: PHI has been shown to inhibit the activity of Class I HDACs, specifically HDAC1 and HDAC2.[1] This inhibition leads to the hyperacetylation of histone proteins, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcriptional activation of previously silenced tumor suppressor genes.[1][2] In human leukemia cells, PHI treatment reduces HDAC activity, decreases HDAC expression, and increases the level of the acetyltransferase p300, all contributing to an accumulation of acetylated histones.[2] Studies in primary human acute leukemia cells have shown that PHI can correct aberrant histone methylation patterns, specifically increasing the "transcription-competent" mark H3K4 methylation while decreasing the "repressive" H3K9 methylation.[3] The dose-dependent effect of PHI on histone H3 methylation has been observed, with a significant increase in mono-methylated H3K4 after just a three-hour exposure to 20 µM and 40 µM of PHI.[3]

-

DNA Hypomethylation: In addition to HDAC inhibition, PHI also acts as a hypomethylating agent.[4] In myeloma cells, PHI induces hypomethylation of the p16 tumor suppressor gene in a concentration-dependent manner, leading to its reactivation.[4] This dual epigenetic activity of PHI makes it a potent agent for reversing the aberrant gene silencing that is a hallmark of many cancers.

The epigenetic modifications induced by PHI directly impact the expression of critical cell cycle regulators. For instance, the increased histone acetylation and subsequent chromatin unfolding enhance the accessibility of the transcription machinery to the promoter of the cyclin-dependent kinase inhibitor p21.[1][2]

Caption: Epigenetic modulation by this compound (PHI).

Cell Cycle Arrest: Halting Uncontrolled Proliferation

By reactivating tumor suppressor genes like p21, PHI effectively puts a brake on the cancer cell cycle. The increased expression of p21, a potent inhibitor of cyclin-dependent kinases (CDKs), leads to cell cycle arrest, primarily in the G1 or G0/G1 phase.[2][5] This has been observed in various cancer cell lines, including leukemia and prostate cancer.[1][2] In vivo studies have confirmed that PHI inhibits cell cycle progression through the down-regulation of cyclin expression and retinoblastoma (Rb) phosphorylation, alongside the up-regulation of CDK inhibitors.[5]

Caption: Induction of G1 cell cycle arrest by PHI.

Induction of Apoptosis: Triggering Programmed Cell Death

PHI is a potent inducer of apoptosis in cancer cells, selectively targeting malignant cells while sparing normal cells.[2][5] This programmed cell death is initiated through multiple pathways:

-

Mitochondrial (Intrinsic) Pathway: PHI disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4] This leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. While specific details on the modulation of all Bcl-2 family proteins by PHI are still under investigation, it is known to cause a reduction in the anti-apoptotic protein Bcl-2.[2] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members facilitates the activation of executioner caspases.

-

Death Receptor (Extrinsic) Pathway: Evidence suggests that PHI can also activate the extrinsic apoptotic pathway, as indicated by the increased expression of Fas, a death receptor.

-

p53 Pathway Activation: PHI has been shown to restore the activity of mutated p53, a critical tumor suppressor protein.[6] Reactivated p53 can then transcriptionally activate pro-apoptotic genes, such as Bax, further amplifying the apoptotic signal.[6]

The convergence of these pathways leads to the activation of a caspase cascade, including caspase-3, -8, and -9, and the subsequent cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[6]

Caption: Apoptotic pathways activated by PHI in cancer cells.

Quantitative Data Presentation

The efficacy of PHI varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound.

| Cancer Cell Line | IC50 (µM) | Reference |

| RPMI8226 (Myeloma) | 0.5 | [4] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, exposure time, and assay method.

Experimental Protocols

The following are standard protocols for key in vitro assays to assess the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of PHI and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify key proteins involved in apoptosis.

Workflow Diagram:

Caption: Workflow for Western blot analysis of apoptotic proteins.

Step-by-Step Methodology:

-